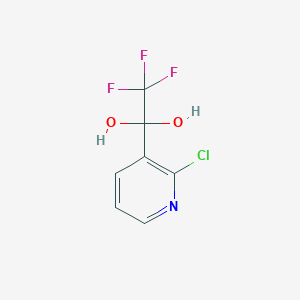![molecular formula C14H8I4O4 B12447252 [4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetraiodothyroacetic acid is a deaminated analog of L-thyroxine, a thyroid hormone. This compound is known for its ability to inhibit the pro-angiogenesis actions of thyroid hormones and acts as a thyrointegrin receptor antagonist . It has a molecular formula of C14H8I4O4 and a molecular weight of 747.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The reaction involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3,3’,5, and 5’ positions .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetraiodothyroacetic acid typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetraiodothyroacetic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced to its corresponding diiodo derivatives under specific conditions.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diiodo derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Scientific Research Applications
3,3’,5,5’-Tetraiodothyroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on thyroid hormone receptors and its role in regulating thyroid hormone activity.
Medicine: Investigated for its potential therapeutic applications in thyroid disorders and cancer treatment due to its anti-angiogenic properties.
Mechanism of Action
3,3’,5,5’-Tetraiodothyroacetic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the actions of thyroid hormones such as L-thyroxine and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition prevents the pro-angiogenesis actions of these hormones, leading to anti-angiogenic and anti-tumor activities .
Comparison with Similar Compounds
3,3’,5-Triiodothyroacetic acid: A triiodinated analog with similar biological activities but different potency and specificity.
L-thyroxine: The parent compound from which 3,3’,5,5’-Tetraiodothyroacetic acid is derived, with broader physiological effects.
3,5-Diiodo-L-thyronine: A diiodinated analog with distinct metabolic and physiological properties
Uniqueness: 3,3’,5,5’-Tetraiodothyroacetic acid is unique due to its high degree of iodination and its specific action as a thyrointegrin receptor antagonist. This specificity makes it particularly valuable in research focused on thyroid hormone regulation and anti-angiogenic therapies .
Properties
Molecular Formula |
C14H8I4O4 |
|---|---|
Molecular Weight |
747.83 g/mol |
IUPAC Name |
2-[4-(4-hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O4/c15-7-5-12(8(16)4-11(7)19)22-14-9(17)1-6(2-10(14)18)3-13(20)21/h1-2,4-5,19H,3H2,(H,20,21) |
InChI Key |
RFVNLUMUAWLJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=C(C=C(C(=C2)I)O)I)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


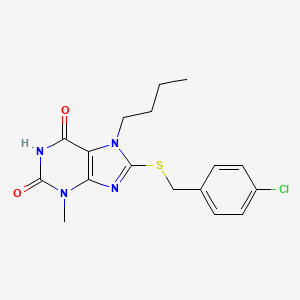
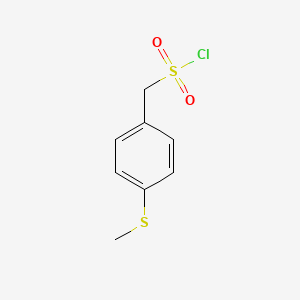
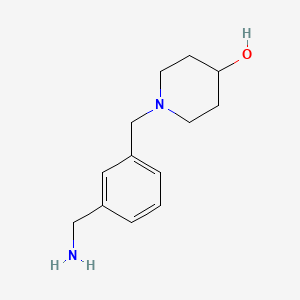
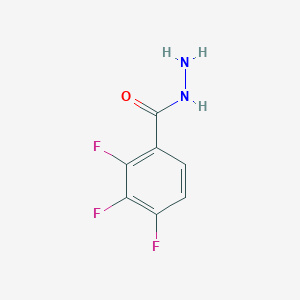
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
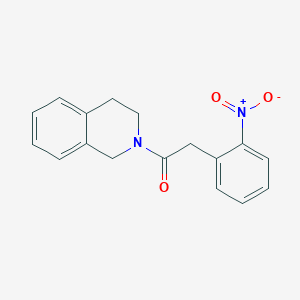

![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
